Imidazo[1,2-b]pyridazine Scaffold vs. Clinical Chemotypes
Trk-IN-14 belongs to the imidazo[1,2-b]pyridazine chemotype, which represents a structurally distinct scaffold class from both the pyrazolo[1,5-a]pyrimidine core of larotrectinib and the indazole core of entrectinib. This chemotype is defined by a fused imidazo-pyridazine bicyclic system with an (R)-configured 2-(3-fluorophenyl)pyrrolidin-1-yl substituent at the 6-position and an N-(4-fluorobenzyl)carboxamide at the 3-position. Within the same patent family (WO2012034091A1), structurally related imidazo[1,2-b]pyridazine compounds have demonstrated potent Trk inhibition, with representative examples achieving sub-nanomolar to low nanomolar potency against wild-type TrkA [1]. The defined stereochemistry and fluorinated aromatic substitution pattern of Trk-IN-14 may influence kinase selectivity profile and binding kinetics relative to alternative scaffolds .
(R)-2-(3-fluorophenyl)pyrrolidine
Entrectinib: indazole
| Evidence Dimension | Chemical scaffold classification and stereochemical features |
|---|---|
| Target Compound Data | Imidazo[1,2-b]pyridazine core with (R)-2-(3-fluorophenyl)pyrrolidin-1-yl at C6 position; CAS: 1365212-84-5; MW: 433.45 |
| Comparator Or Baseline | Larotrectinib: pyrazolo[1,5-a]pyrimidine scaffold. Entrectinib: indazole scaffold |
| Quantified Difference | Distinct chemotype classification; different core heterocyclic system; distinct stereochemical and substitution features |
| Conditions | Structural analysis per patent WO2012034091A1 disclosure and vendor technical datasheets |
Why This Matters
Scaffold class differentiation informs selection when structure-activity relationship studies or chemotype-specific properties are required for research applications, particularly where polypharmacology associated with clinical agents would confound results.
- [1] WO2012034091A1 - Imidazo[1,2]pyridazin compounds and compositions as trk inhibitors. Novartis AG, 2012 View Source
